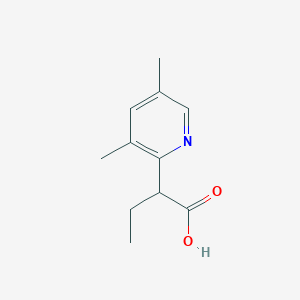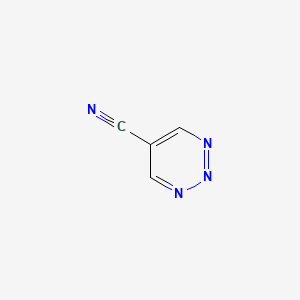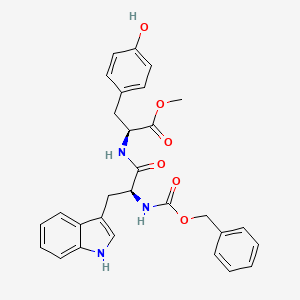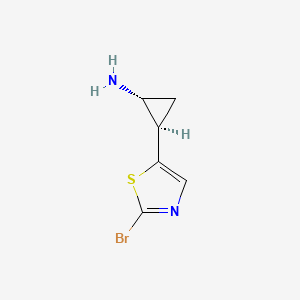
(1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with a bromo-thiazole moiety, making it a valuable building block in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the bromo-thiazole group. One common method involves the reaction of a cyclopropane derivative with a thiazole compound under bromination conditions. The reaction conditions often include the use of a strong base and a brominating agent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes optimization of reaction parameters such as temperature, solvent, and reaction time to achieve efficient production. Purification methods such as recrystallization or chromatography are employed to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
(1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromo-thiazole moiety.
Substitution: The bromine atom can be substituted with other nucleophiles to create diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.
科学的研究の応用
Chemistry
In chemistry, (1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as tuberculosis .
Industry
Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of (1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The bromo-thiazole moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target and the context of the research.
類似化合物との比較
Similar Compounds
- (1R,2R)-2-(2-chloro-1,3-thiazol-5-yl)cyclopropan-1-amine
- (1R,2R)-2-(2-fluoro-1,3-thiazol-5-yl)cyclopropan-1-amine
- (1R,2R)-2-(2-iodo-1,3-thiazol-5-yl)cyclopropan-1-amine
Uniqueness
Compared to its analogs, (1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine offers unique reactivity due to the presence of the bromine atom. This allows for selective substitution reactions and the formation of diverse derivatives. Its structural features also provide distinct binding properties, making it a valuable compound in various research applications.
特性
分子式 |
C6H7BrN2S |
|---|---|
分子量 |
219.10 g/mol |
IUPAC名 |
(1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H7BrN2S/c7-6-9-2-5(10-6)3-1-4(3)8/h2-4H,1,8H2/t3-,4-/m1/s1 |
InChIキー |
ZRHCYSZEBJVJGK-QWWZWVQMSA-N |
異性体SMILES |
C1[C@H]([C@@H]1N)C2=CN=C(S2)Br |
正規SMILES |
C1C(C1N)C2=CN=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
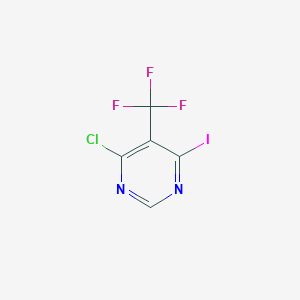
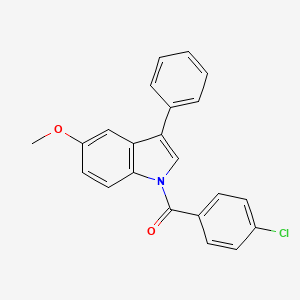
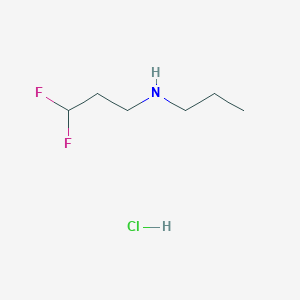
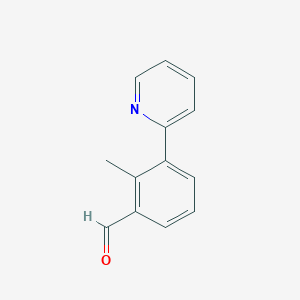

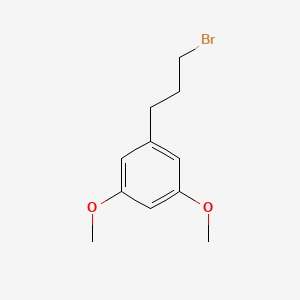
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)

